N-Methoxy-N,5-dimethylpicolinamide

Medicinal Chemistry Ligand Design Physicochemical Property Profiling

Sourcing picolinamide building blocks with inconsistent substitution patterns often leads to failed cross-coupling reactions. N-Methoxy-N,5-dimethylpicolinamide (CAS 1065008-22-1) offers a defined methoxy and 5-methyl substitution ensuring reproducible selectivity. - XLogP3 = 1.1, TPSA = 42.4 Ų - balanced for membrane permeability and bioavailability. - Enhances selectivity in Pd-catalyzed cross-couplings for complex molecular architectures. - Suited for ligand design in transition metal catalysis with controlled steric/electronic tuning.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13000729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N,5-dimethylpicolinamide
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C(=O)N(C)OC
InChIInChI=1S/C9H12N2O2/c1-7-4-5-8(10-6-7)9(12)11(2)13-3/h4-6H,1-3H3
InChIKeyCOCNMSGINDJLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Core Specifications


N-Methoxy-N,5-dimethylpicolinamide (CAS: 1065008-22-1) is a picolinamide derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol [1]. It belongs to the class of picolinamides, which are amides of picolinic acid . The compound features a pyridine ring with a methoxy group and a methyl substitution on the amide nitrogen . It is primarily used as a research intermediate in medicinal chemistry and organic synthesis [2].

Workflow Medicinal chemistry building block
Selection context Intermediate for cross-coupling and ligand synthesis
Use context Supports functional group manipulation studies

Why Generic Picolinamide Analogs Cannot Substitute


N-Methoxy-N,5-dimethylpicolinamide is a specialized organic compound with a unique substitution pattern on the picolinamide core. The presence of a methoxy group and a 5-methyl substitution imparts specific physicochemical properties that are critical for its intended applications [1]. Generic substitution with other picolinamide analogs, such as N-methoxy-N-methylpicolinamide or unsubstituted picolinamide, would alter key parameters like lipophilicity (XLogP3 = 1.1), hydrogen bonding capacity, and topological polar surface area (TPSA = 42.4 Ų) [2]. These differences directly impact the compound's performance in cross-coupling reactions and its selectivity in ligand design [3]. Therefore, precise substitution is essential to maintain the required reactivity and selectivity profile.

! Altering the 5-methyl substitution shifts lipophilicity (XLogP3) and TPSA, potentially affecting membrane permeability prediction and cross-coupling selectivity.
! Replacing the methoxy group changes hydrogen-bonding capacity, which may alter reactivity in palladium-catalyzed reactions.
! Generic picolinamide analogs lack the 5-methyl substitution; direct substitution may not reproduce the same selectivity profile in ligand design.

Data-Driven Differentiation from Closest Analogs


Lipophilicity (XLogP3) vs. N-Methoxy-N-methylpicolinamide

The lipophilicity of N-Methoxy-N,5-dimethylpicolinamide is quantified by an XLogP3 value of 1.1 [1]. In contrast, the unsubstituted N-methoxy-N-methylpicolinamide has a lower XLogP3 value. The 5-methyl substitution increases lipophilicity, which is crucial for membrane permeability and target engagement in biological systems [2]. The increase in XLogP3 relative to the unsubstituted analog is a measurable property that directly influences the compound's suitability for specific applications.

Lipophilicity
Class-level
XLogP3 = 1.1
vs. unsubstituted analog (est. ~0.5 lower)
May support membrane permeability screening context
In silico estimate; class-level inference; data to verify
Medicinal Chemistry Ligand Design Physicochemical Property Profiling

Topological Polar Surface Area vs. Halogenated Analogs

The topological polar surface area (TPSA) of N-Methoxy-N,5-dimethylpicolinamide is 42.4 Ų [1]. This value is lower than that of N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide (which has a larger TPSA due to the trifluoromethyl group) and higher than that of 5-bromo-N,3-dimethylpicolinamide (which has a smaller TPSA due to the bromine atom). TPSA is a critical descriptor for predicting oral bioavailability and blood-brain barrier penetration [2]. The specific TPSA of N-Methoxy-N,5-dimethylpicolinamide positions it for a specific balance of solubility and permeability.

Polar Surface Area
Class-level
TPSA = 42.4 Ų
vs. trifluoromethyl/ bromo analogs
TPSA balance may support bioavailability screening
In silico calculation; precise comparator values not reported
Medicinal Chemistry Ligand Design Physicochemical Property Profiling

Reactivity Profile in Cross-Coupling Reactions

N-Methoxy-N,5-dimethylpicolinamide is specifically noted for its suitability in cross-coupling reactions requiring controlled functional group manipulation [1]. Its distinct substitution pattern enhances selectivity in target applications, such as ligand design or catalyst development [2]. While direct comparative kinetic data for this specific compound is not available, the presence of the 5-methyl group is known to influence the electronic density on the pyridine ring, which can affect the rate of oxidative addition and transmetalation steps in cross-coupling reactions [3]. This is in contrast to unsubstituted picolinamide, which may exhibit different reactivity profiles due to the lack of this electron-donating substituent.

Cross-Coupling Reactivity
Class-level
Reported suitability
Controlled functional group manipulation
Supports synthetic intermediate selection review
Class-level inference; no direct kinetic data available
Organic Synthesis Catalysis Ligand Design

Optimal Research and Industrial Use Cases


Lead Optimization for Membrane Permeability

N-Methoxy-N,5-dimethylpicolinamide is ideally suited as a building block in medicinal chemistry programs where moderate lipophilicity (XLogP3 = 1.1) is desired to enhance membrane permeability without compromising solubility [1]. Its TPSA of 42.4 Ų positions it favorably for achieving a balance between absorption and bioavailability [2]. Researchers can utilize this compound to generate analogs with optimized pharmacokinetic properties.

Selective Cross-Coupling Reactions

The compound is particularly valuable as an intermediate in cross-coupling reactions where controlled functional group manipulation is required [3]. Its distinct substitution pattern enhances selectivity in palladium-catalyzed reactions, making it a useful building block for the construction of complex molecular architectures [4]. This is especially relevant in the synthesis of pharmaceutical intermediates and agrochemicals.

Ligand Design and Catalyst Development

N-Methoxy-N,5-dimethylpicolinamide can serve as a precursor for the development of novel ligands for transition metal catalysis [5]. The combination of the picolinamide core with a methoxy group and a 5-methyl substitution provides a unique electronic and steric environment that can be exploited to tune the properties of metal complexes [6]. This application is particularly relevant in the development of enantioselective catalysts.

Application
Selection Property
Validation Focus
Permeability lead optimization studies
Lipophilicity/TPSA balance for permeability
Lipophilicity-permeability endpoint review
Cross-coupling reaction intermediates
Substitution pattern for reaction selectivity
Reactivity and selectivity profile validation
Metal-catalyzed ligand design
Steric/electronic environment for metal coordination
Catalyst activity/stability review

Technical Documentation Hub

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16 linked technical documents
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